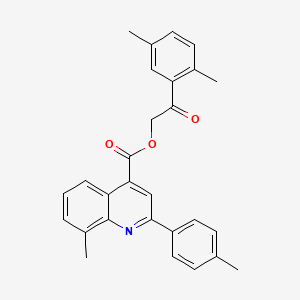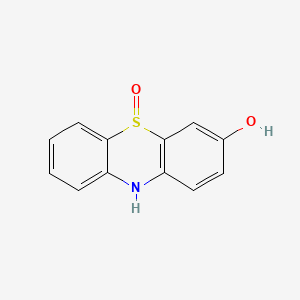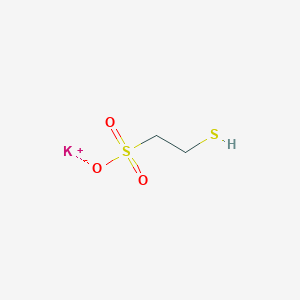
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid is a deuterated analog of methionine, an essential amino acid The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom, can significantly alter the compound’s metabolic and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid typically involves the deuteration of methionine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid structure.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process may include the use of specialized catalysts that facilitate the incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to achieve high yields and purity of the deuterated product.
化学反应分析
Types of Reactions
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The deuterium atom can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to replace the deuterium atom, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学研究应用
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate protein synthesis and degradation.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various applications, including nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid involves its incorporation into metabolic pathways similar to methionine. The presence of deuterium can alter the rate of enzymatic reactions, leading to differences in metabolic outcomes. The compound can interact with various molecular targets, including enzymes involved in amino acid metabolism, and may affect pathways related to protein synthesis and degradation.
相似化合物的比较
Similar Compounds
Methionine: The non-deuterated analog of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Homocysteine: A sulfur-containing amino acid related to methionine metabolism.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which can lead to altered metabolic and chemical properties compared to its non-deuterated analogs. This makes it valuable for studies requiring stable isotope labeling and for the development of compounds with potentially improved pharmacokinetic profiles.
属性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i4D |
InChI 键 |
FFEARJCKVFRZRR-ZVRRFCHQSA-N |
手性 SMILES |
[2H][C@](CCSC)(C(=O)O)N |
规范 SMILES |
CSCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





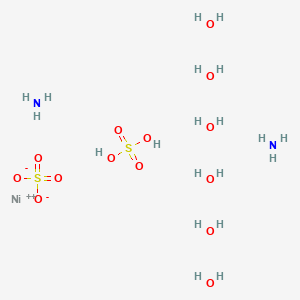
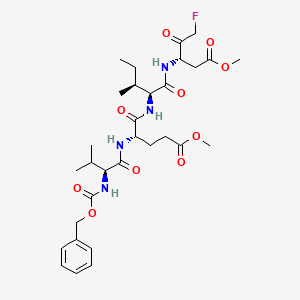
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)

![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12055174.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
